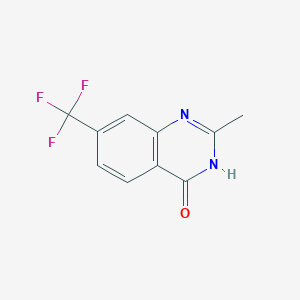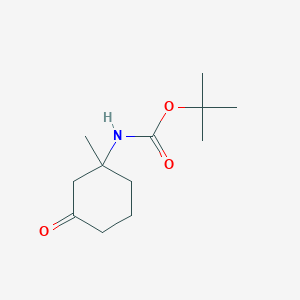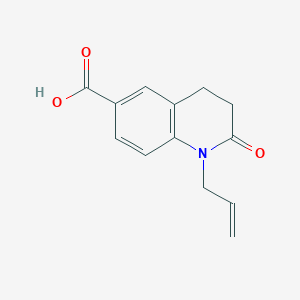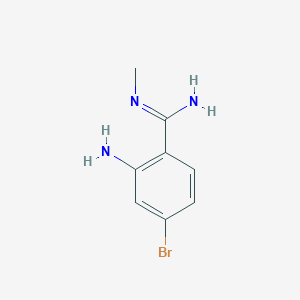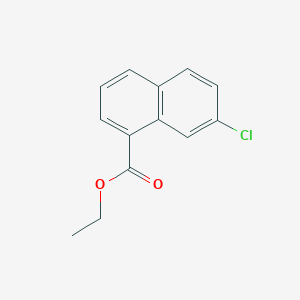
Ethyl 7-chloro-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of an ethyl ester group attached to the 1-position of the naphthalene ring, with a chlorine atom at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 7-chloro-1-naphthoate can be synthesized through a multi-step process. One common method involves the esterification of 7-chloro-1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed:
Oxidation: 7-chloro-1-naphthoic acid or 7-chloro-1,4-naphthoquinone.
Reduction: 7-chloro-1-naphthalenemethanol or 1-ethyl-7-chloronaphthalene.
Substitution: 7-azido-1-naphthoate or 7-thiocyanato-1-naphthoate.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-1-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and ester group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 1-naphthoate: Lacks the chlorine atom, resulting in different reactivity and applications.
7-chloro-1-naphthoic acid: The carboxylic acid analog, which has different solubility and reactivity properties.
Methyl 7-chloro-1-naphthoate: The methyl ester analog, which may have different pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of both the ethyl ester group and the chlorine atom, which confer specific chemical and biological properties. These features make it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C13H11ClO2 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
ethyl 7-chloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-13(15)11-5-3-4-9-6-7-10(14)8-12(9)11/h3-8H,2H2,1H3 |
InChI Key |
WKLBDXVGWOHUCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




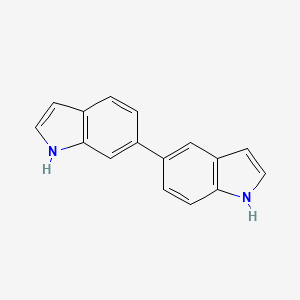

![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)



